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molecular formula C12H12ClN3O2S B1455608 2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde CAS No. 955979-02-9

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde

Cat. No. B1455608
M. Wt: 297.76 g/mol
InChI Key: PNFPJVXECCRKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895729B2

Procedure details

Scheme 2 shows the synthesis of intermediate (S)-1-(4-((2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropan-1-one II from 4-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholino VI. Treatment of VI with isopropylmagnesium chloride Grignard reagent followed by n-butyllithium at −10° C. was followed by addition of dimethylformamide and quenching with aqueous acid gave formylated intermediate 2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde IV (Example 4). Reductive amination of IV was effected by mixing IV with the oxalate salt of (S)-2-hydroxy-1-(piperazin-1-yl)propan-1-one V followed by a reducing agent, such as sodium triacetoxyborohydride (Method A), 2-picoline borane (Method B) or 5-Ethyl-2-methylpyridine borane to give II which was crystallized in toluene/heptane (Example 5) or Me-THF/heptane.
[Compound]
Name
4-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
VI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
isopropylmagnesium chloride Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]([N:24]2[CH2:29][CH2:28][O:27][CH2:26][CH2:25]2)[C:5]2[S:10][C:9]([CH2:11]N3CCN(C(=O)[C@@H](O)C)CC3)=[C:8]([CH3:23])[C:6]=2[N:7]=1.C([Li])CCC.CN(C)C=[O:38]>>[Cl:1][C:2]1[N:3]=[C:4]([N:24]2[CH2:29][CH2:28][O:27][CH2:26][CH2:25]2)[C:5]2[S:10][C:9]([CH:11]=[O:38])=[C:8]([CH3:23])[C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)C(=C(S2)CN2CCN(CC2)C([C@H](C)O)=O)C)N2CCOCC2
Name
4-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholino
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
VI
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
isopropylmagnesium chloride Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenching with aqueous acid

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C(C2=C(N1)C(=C(S2)C=O)C)N2CCOCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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